molecular formula C20H21Cl2N7S B4653671 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4653671
M. Wt: 462.4 g/mol
InChI Key: UTDIIOSJYGSEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and hydrosulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dichlorobenzyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the triazole ring: This can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Attachment of the hydrosulfide group: This step may involve the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature control: Maintaining optimal temperatures to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of new pharmaceuticals.

Medicine

Medicinal applications may include the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other pyrazole and triazole derivatives, such as:
    • 1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOLE
    • 4-METHYL-1H-PYRAZOLE
    • 1,2,4-TRIAZOLE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N7S/c1-12-9-23-27(10-12)8-7-18-24-25-20(30)29(18)19-13(2)26-28(14(19)3)11-15-16(21)5-4-6-17(15)22/h4-6,9-10H,7-8,11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDIIOSJYGSEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC2=NNC(=S)N2C3=C(N(N=C3C)CC4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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